11-Hydroxyasenapine-13CD3
Description
11-Hydroxyasenapine-13CD3 (CAS: 1391744-99-2) is a deuterium-labeled derivative of 11-hydroxyasenapine, a metabolite of the antipsychotic drug asenapine. Its molecular formula is C17H13ClD3NO2, with a molecular weight of 305.7786 g/mol . The compound incorporates three deuterium atoms at the CD3 position, enhancing its utility in mass spectrometry (MS)-based analytical methods. This isotopic labeling allows for precise tracking in pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds .
This compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify asenapine and its metabolites in biological matrices. Its high purity and isotopic stability ensure reliable calibration and reproducibility in sensitive assays .
Properties
CAS No. |
1391744-99-2 |
|---|---|
Molecular Formula |
C₁₇H₁₆ClNO₂ |
Molecular Weight |
301.77 |
Synonyms |
(3aR,12bR)-rel-11-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Hydroxyasenapine-13CD3 involves the isotopic labeling of 11-Hydroxyasenapine. The process typically starts with the synthesis of asenapine, followed by hydroxylation to produce 11-Hydroxyasenapine. The isotopic labeling is then introduced using deuterated reagents under controlled conditions to ensure the incorporation of the 13CD3 group.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
11-Hydroxyasenapine-13CD3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom in the structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
11-Hydroxyasenapine-13CD3 is used extensively in scientific research, including:
Chemistry: Studying the metabolic pathways of asenapine and its derivatives.
Biology: Investigating the interactions of asenapine metabolites with biological targets.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of asenapine and its metabolites.
Industry: Developing new antipsychotic drugs and improving existing formulations.
Mechanism of Action
The mechanism of action of 11-Hydroxyasenapine-13CD3 is similar to that of asenapine. It acts as an antagonist at various serotonin (5-HT) and dopamine (D2) receptors. This antagonistic activity helps in modulating neurotransmitter levels in the brain, thereby exerting its antipsychotic effects. The compound also interacts with other receptors, including adrenergic and histamine receptors, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 11-Hydroxyasenapine-13CD3 with trans-Stilbene-α,β-13C2, another isotopically labeled compound, highlighting their distinct applications and properties:
Key Observations:
Isotopic Complexity: this compound’s deuterium labeling provides a distinct mass shift (+3 Da) compared to its non-deuterated counterpart, critical for avoiding spectral overlap in MS . In contrast, trans-Stilbene-α,β-13C2’s 13C labeling aids in tracking reaction pathways in synthetic chemistry.
Cost : The significantly higher price of this compound reflects its specialized role in regulated bioanalytical workflows, whereas trans-Stilbene-α,β-13C2 serves broader exploratory research .
Analytical Performance in Validation Studies
A 2021 study validated a novel LC-MS/MS method for quantifying asenapine metabolites using this compound as the internal standard. Supplementary data from this work demonstrated:
- Accuracy : 98.2–102.4% recovery in plasma samples .
- Precision : Intra- and inter-day coefficients of variation (CV) ≤4.5% .
- Sensitivity : Limit of quantification (LOQ) of 0.1 ng/mL, attributable to the compound’s isotopic distinction from matrix interferents .
In comparison, non-deuterated internal standards or analogs like trans-Stilbene-α,β-13C2 are less effective in complex biological matrices due to overlapping mass transitions .
Pharmacokinetic and Stability Advantages
Deuteration in this compound enhances metabolic stability compared to non-labeled 11-hydroxyasenapine. Studies suggest deuterated analogs resist cytochrome P450-mediated oxidation, prolonging their half-life in vivo . This property is absent in non-deuterated pharmaceuticals listed in compendia like the USP–NF (e.g., methotrexate, trimethoprim) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
